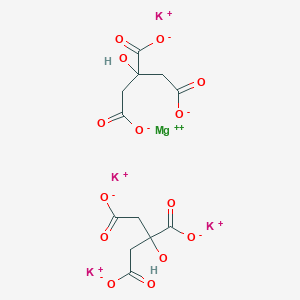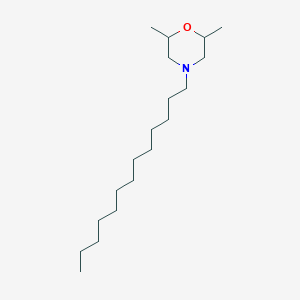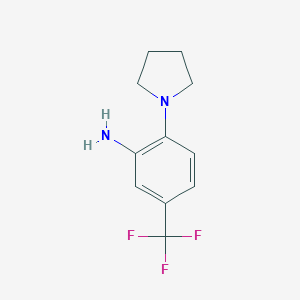
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
“2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13F3N2 . It is related to a class of compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study reports the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination .Applications De Recherche Scientifique
Applications in Organic and Biomolecular Chemistry
- Directing Group for C-H Bond Amination: Zhao et al. (2017) discovered that a similar compound, 2-(Pyridin-2-yl)aniline, can serve as a removable directing group in promoting C-H amination mediated by cupric acetate. This approach is effective for aminating β-C(sp2)-H bonds of benzamide derivatives with good functional group tolerance in air (Zhao et al., 2017).
Applications in Inorganic Chemistry
- Synthesis of Silver(I)-pyridinyl Schiff Base Complexes: Njogu et al. (2017) synthesized novel silver(I)-pyridinyl Schiff base complexes, highlighting the potential for creating new metal-ligand architectures using pyridinyl aniline derivatives (Njogu et al., 2017).
Applications in Organic Synthesis
- Synthesis of Pyrrolidines: A study by Carson and Kerr (2005) demonstrated the synthesis of pyrrolidines using a three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters, indicating the versatility of pyrrolidine-based compounds in organic synthesis (Carson & Kerr, 2005).
Applications in Medicinal Chemistry
- Design of Antitumor Agents: Maftei et al. (2016) described the design and potential medical application of novel trifluoromethylpyridine derivatives, suggesting that similar compounds like 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline could have implications in drug discovery, particularly in cancer treatment (Maftei et al., 2016).
Applications in Green Chemistry
- Ultrasound-Promoted Synthesis in Aqueous Medium: Research by Franco et al. (2012) on the ultrasound-promoted synthesis of pyrrolidin-2-ones in an aqueous medium highlights the application of pyrrolidine derivatives in eco-friendly chemical processes (Franco et al., 2012).
Applications in Photophysics
- Photophysics and Electroluminescence Application: A study by Vezzu et al. (2010) on luminescent platinum complexes using N,N-di(6-phenylpyridin-2-yl)aniline derivatives demonstrates the potential application of pyrrolidinyl-trifluoromethyl anilines in the field of photophysics and organic light-emitting diode (OLED) technologies (Vezzu et al., 2010).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” are not specified in the available resources . Typically, safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards, along with guidance on safe handling and storage procedures.
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFKXPVMXSXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333817 | |
| Record name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |
CAS RN |
133184-80-2 | |
| Record name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 133184-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

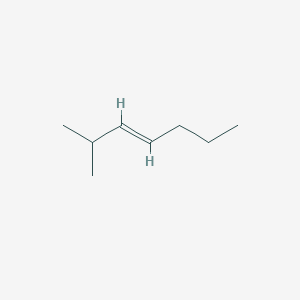
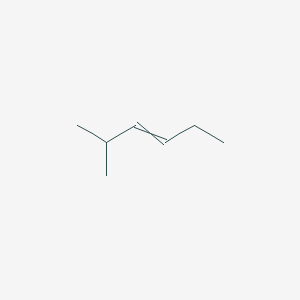
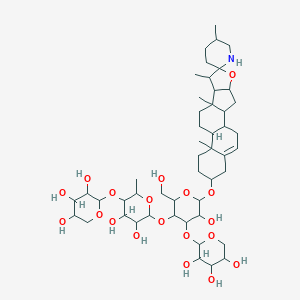
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
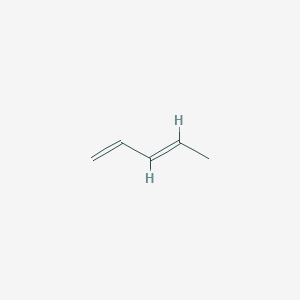
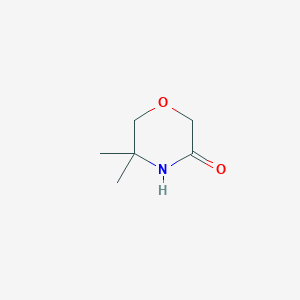

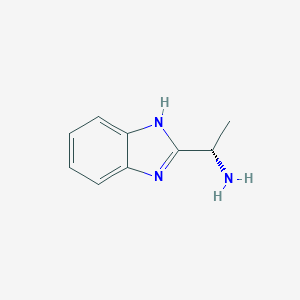
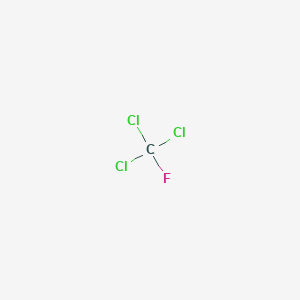
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
